molecular formula C14H13NO2S B353593 2-Hydroxy-N-(3-(methylthio)phenyl)benzamide CAS No. 341018-57-3

2-Hydroxy-N-(3-(methylthio)phenyl)benzamide

Cat. No.: B353593
CAS No.: 341018-57-3
M. Wt: 259.33g/mol
InChI Key: HOUFMWAJKXPLMW-UHFFFAOYSA-N
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Description

2-Hydroxy-N-(3-(methylthio)phenyl)benzamide is a benzamide derivative known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a hydroxyl group and a methylsulfanyl group attached to the benzamide structure, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-N-(3-(methylthio)phenyl)benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method reported involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is considered green, rapid, mild, and highly efficient .

Industrial Production Methods

In industrial settings, the production of benzamide derivatives like this compound often involves high-temperature reactions between carboxylic acids and amines. The use of recoverable catalysts and eco-friendly processes is emphasized to ensure high yields and minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N-(3-(methylthio)phenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The methylsulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of catalysts .

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, amines, and substituted benzamides. These products have significant applications in various fields, including pharmaceuticals and materials science .

Scientific Research Applications

2-Hydroxy-N-(3-(methylthio)phenyl)benzamide has been extensively studied for its applications in:

Mechanism of Action

The mechanism of action of 2-Hydroxy-N-(3-(methylthio)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxyl and methylsulfanyl groups play crucial roles in its reactivity and binding affinity to biological molecules. These interactions can lead to the inhibition of microbial growth, reduction of oxidative stress, and modulation of inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-dimethoxybenzamide
  • 3-acetoxy-2-methylbenzamide
  • 2-hydroxybenzamide

Uniqueness

Compared to similar compounds, 2-Hydroxy-N-(3-(methylthio)phenyl)benzamide stands out due to its unique combination of hydroxyl and methylsulfanyl groups. This combination enhances its reactivity and broadens its range of applications in various fields .

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical structure and reactivity make it a valuable asset in the development of new materials, therapeutic agents, and industrial products.

Properties

IUPAC Name

2-hydroxy-N-(3-methylsulfanylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2S/c1-18-11-6-4-5-10(9-11)15-14(17)12-7-2-3-8-13(12)16/h2-9,16H,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOUFMWAJKXPLMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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